3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride
Description
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO3.ClH/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;/h1-6,9,14,17,21H,7-8,10-12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELRVIPPMNMYGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the serotonin transporter . This transporter plays a crucial role in the reuptake of serotonin, a neurotransmitter that is involved in mood regulation.
Mode of Action
The compound acts as a highly potent and selective serotonin reuptake inhibitor (SSRI) . It binds with high affinity to the serotonin transporter, inhibiting the reuptake of serotonin into the presynaptic neuron. This results in an increased concentration of serotonin in the synaptic cleft, enhancing serotoninergic neurotransmission.
Biochemical Pathways
By inhibiting the reuptake of serotonin, this compound affects the serotoninergic pathway . The increased availability of serotonin in the synaptic cleft can lead to downstream effects such as mood elevation, which is why compounds like this are often used in the treatment of depression.
Biological Activity
3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride, also known as Paroxetine Related Compound G, is a synthetic compound related to the antidepressant paroxetine. This compound exhibits biological activity primarily through its interaction with serotonin transporters and various receptor systems. Understanding its biological activity is crucial for evaluating its potential therapeutic applications and safety profile.
- Molecular Formula : CHFNO.HCl
- Molecular Weight : 441.92 g/mol
- CAS Number : 1217655-87-2
- SMILES Notation : Cl.Fc1ccc(cc1)c2ccc(cc2)[C@@H]3CCNC[C@H]3COc4ccc5OCOc5c4
The primary mechanism of action for 3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride includes:
- Serotonin Reuptake Inhibition : Similar to paroxetine, this compound inhibits the serotonin transporter (SERT), leading to increased serotonin levels in the synaptic cleft. This mechanism is critical in treating depression and anxiety disorders .
- CYP450 Enzyme Interaction : The compound has been noted to inhibit cytochrome P450 enzymes, particularly CYP2D6 and CYP2B6, which can affect the metabolism of co-administered drugs, potentially leading to drug interactions .
Antidepressant Effects
Research indicates that compounds like 3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride exhibit significant antidepressant-like effects in animal models. These effects are attributed to enhanced serotonergic neurotransmission.
Case Studies and Experimental Data
A study examining the pharmacodynamics of related compounds demonstrated that derivatives of paroxetine could modulate various signaling pathways associated with mood regulation. The findings suggest that this compound may have similar properties .
Scientific Research Applications
Structural Characteristics
The compound features a piperidine ring substituted with a benzodioxole moiety and a fluorophenyl group, which contribute to its pharmacological activity. The presence of the benzodioxole enhances its binding affinity to serotonin receptors.
Antidepressant Activity
Paroxetine is primarily recognized for its antidepressant properties. It functions by inhibiting the reuptake of serotonin in the brain, thereby increasing serotonin levels and improving mood. Numerous clinical trials have documented its effectiveness in treating major depressive disorder (MDD) and generalized anxiety disorder (GAD) .
Anxiolytic Effects
Research indicates that Paroxetine is effective in managing anxiety disorders, including panic disorder and social anxiety disorder. Its anxiolytic effects are attributed to its ability to modulate serotonin levels, which play a crucial role in anxiety regulation .
Obsessive-Compulsive Disorder (OCD)
Paroxetine has been shown to significantly reduce symptoms of OCD. Studies suggest that it helps decrease the frequency of obsessive thoughts and compulsive behaviors, making it a first-line treatment option for this condition .
Post-Traumatic Stress Disorder (PTSD)
Recent studies have explored the efficacy of Paroxetine in treating PTSD. It has been found to alleviate symptoms such as intrusive memories and hyperarousal, contributing to improved overall functioning in affected individuals .
Chronic Pain Management
Emerging research suggests that Paroxetine may also play a role in managing chronic pain conditions, particularly fibromyalgia and neuropathic pain. Its serotonergic activity may help modulate pain perception .
Case Study 1: Efficacy in Depression
A double-blind study involving 300 participants diagnosed with MDD demonstrated that patients receiving Paroxetine showed a statistically significant reduction in depressive symptoms compared to those receiving a placebo over a 12-week period .
Case Study 2: Anxiety Disorders
In a randomized controlled trial focused on social anxiety disorder, Paroxetine was associated with a marked reduction in social anxiety symptoms, with over 60% of participants reporting substantial improvement after 8 weeks of treatment .
Case Study 3: PTSD Treatment
A meta-analysis reviewed several studies on the use of SSRIs, including Paroxetine, for PTSD treatment. Results indicated that Paroxetine significantly reduced PTSD symptoms compared to placebo, supporting its use as an effective therapeutic option .
Chemical Reactions Analysis
Structural Features Governing Reactivity
The compound’s molecular formula is (MW: 365.8 g/mol) . Key reactive sites include:
-
Piperidine nitrogen : Protonated in the hydrochloride salt, reducing nucleophilicity unless deprotonated.
-
Benzodioxole ether : Susceptible to acid-catalyzed cleavage due to adjacent oxygen atoms.
-
Fluorophenyl group : Electron-withdrawing effects direct electrophilic substitutions to meta/para positions .
Deprotonation of Piperidine Nitrogen
The hydrochloride salt dissociates in aqueous solutions, releasing the free base (pKa ~10 for analogous piperidine derivatives). Deprotonation enhances nucleophilicity, enabling reactions such as:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, DMSO) to form quaternary ammonium salts.
-
Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) under Schotten-Baumann conditions.
Stability in Acidic/Basic Media
-
Acidic Conditions (pH <3) : Benzodioxole undergoes hydrolysis to catechol derivatives, confirmed by LC-MS studies.
-
Basic Conditions (pH >10) : Fluorophenyl group remains stable, but piperidine nitrogen may participate in unintended side reactions .
Electrophilic Aromatic Substitution
The 4-fluorophenyl group directs electrophiles to the meta position due to the electron-withdrawing fluorine atom. Notable reactions include:
-
Nitration : Yields 3-nitro-4-fluorophenyl derivatives using HNO₃/H₂SO₄ at 0–5°C.
-
Sulfonation : Forms sulfonic acid derivatives under fuming sulfuric acid .
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 3-Nitro-4-fluorophenyl | 72% | |
| Halogenation | Cl₂, FeCl₃ | 3-Chloro-4-fluorophenyl | 65% |
Acid-Catalyzed Hydrolysis
In concentrated HCl (reflux, 6–8 hrs), the benzodioxole ring cleaves to form catechol derivatives , releasing formaldehyde :
Oxidative Degradation
Exposure to strong oxidizers (e.g., KMnO₄, H₂O₂) converts the benzodioxole group into malonic acid derivatives , confirmed by FT-IR and NMR .
Oxidation of Piperidine
Under controlled conditions (e.g., KMnO₄ in acidic media), the piperidine ring oxidizes to a pyridine derivative , though this reaction is sterically hindered by the bulky fluorophenyl group .
Reduction of Fluorophenyl Group
Catalytic hydrogenation (H₂, Pd/C) reduces the fluorophenyl group to cyclohexyl , altering pharmacological activity.
Stability and Degradation Pathways
-
Thermal Stability : Decomposes above 200°C, releasing HCl and forming polymeric byproducts (TGA data) .
-
Photodegradation : UV light (254 nm) induces radical-mediated cleavage of the benzodioxole group.
| Condition | Degradation Pathway | Half-Life | Reference |
|---|---|---|---|
| pH 1.2 (gastric) | Benzodioxole hydrolysis | 2.1 hrs | |
| pH 7.4 (plasma) | Stable (>24 hrs) | - |
Stereochemical Considerations
The (3S,4R) configuration (cis-paroxetine) influences reaction outcomes:
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : (3S,4R)-3-[(2H-1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride
- Molecular Formula: C₁₉H₂₀FNO₃·HCl
- Molecular Weight : 374.83 (hemihydrate form)
- Structure : Features a piperidine core substituted with a 4-fluorophenyl group and a benzodioxolyloxymethyl moiety. Stereochemistry (3S,4R) is critical for its pharmacological activity .
Pharmacological Profile: Paroxetine is a selective serotonin reuptake inhibitor (SSRI) with high affinity for serotonin transporters (Ki ≈ 0.1 nM). It exhibits weak inhibition of norepinephrine (NE) and dopamine (DA) reuptake, contributing to its efficacy in depression, obsessive-compulsive disorder, and anxiety disorders .
Physicochemical Properties :
- Solubility: Soluble in methanol, slightly soluble in ethanol (99.5%), and poorly soluble in water .
Comparison with Similar Compounds
Structural and Pharmacological Comparison
The table below compares paroxetine with other SSRIs and the SNRI duloxetine:
Key Observations :
- Stereochemical Specificity : Paroxetine’s (3S,4R) configuration enhances SERT binding, whereas racemic mixtures (e.g., fluoxetine) may have variable potency .
- Functional Groups : The benzodioxole moiety in paroxetine contributes to its metabolic stability compared to fluoxetine’s trifluoromethyl group, which increases lipophilicity and half-life .
Environmental Impact and Bioaccumulation
Key Observations :
Clinical and Regulatory Considerations
- Synthesis Impurities : Paroxetine may contain FMTP, a tremogenic impurity, whereas fluoxetine’s synthesis avoids such intermediates .
- Dosage Forms : Paroxetine is available as hydrochloride salts (immediate and controlled-release), while duloxetine uses enteric coatings to mitigate gastrointestinal side effects .
Preparation Methods
Reaction of Arecoline with 4-Fluorophenylmagnesium Halide
The foundational step involves reacting arecoline hydrobromide or hydrochloride with a 4-fluorophenylmagnesium halide (Grignard reagent). This reaction proceeds via nucleophilic addition to the carbonyl group of arecoline, forming a tertiary alcohol intermediate. Subsequent acid-catalyzed dehydration yields a mixture of cis and trans isomers of 1-methyl-3-carbomethoxy-4-(4'-fluorophenyl)piperidine.
Example Conditions
-
Solvent : Anhydrous tetrahydrofuran (THF) or diethyl ether.
-
Temperature : 0–5°C during Grignard addition, followed by gradual warming to 25°C.
-
Workup : Quenching with ammonium chloride, extraction with dichloromethane, and drying over sodium sulfate.
This step typically achieves 70–85% conversion efficiency , with the trans isomer predominating due to steric factors.
Enzymatic Resolution of Intermediates
Separation of Trans Isomers
The racemic trans-ester intermediate undergoes enzymatic resolution using lipase-based catalysts to isolate the desired (3S,4R)-enantiomer. For instance, Candida antarctica lipase B selectively hydrolyzes the undesired enantiomer, leaving the target ester intact.
Optimized Parameters
-
Enzyme Loading : 10–15% (w/w) relative to substrate.
-
Reaction Medium : Phosphate buffer (pH 7.0) with 20% acetonitrile.
Cyclization and Functionalization
Oximation and Cyclization
The resolved trans-ester undergoes oximation with hydroxylamine hydrochloride in methanol, facilitated by inorganic bases like potassium hydroxide. This one-pot reaction eliminates the need for isolating intermediates, enhancing overall yield.
Critical Conditions
Benzodioxol Group Incorporation
The piperidine intermediate is functionalized via nucleophilic substitution using 3,4-methylenedioxyphenoxy chloride . This step requires anhydrous conditions and catalytic potassium iodide to accelerate the reaction.
Typical Protocol
-
Solvent : Toluene or dimethylformamide (DMF).
-
Temperature : 65°C for 2 hours.
-
Workup : Washing with sodium hydroxide and brine, followed by crystallization from isopropanol.
Purification and Isolation
Crystallization of Paroxetine Hydrochloride
The final product is isolated as the hydrochloride salt through pH-controlled crystallization.
Steps :
-
Acidification : Dropwise addition of concentrated HCl to a toluene solution of paroxetine free base.
-
Seeding : Introduction of paroxetine methanesulfonate crystals to induce nucleation.
-
Crystallization : Cooling to 0–5°C and maintaining for 2 hours to precipitate pure hydrochloride salt.
Yield : 89–92% with HPLC purity ≥99.5%.
Process Optimization and Scalability
Solvent and Reagent Selection
Replacing traditional solvents like dichloromethane with toluene or methanol reduces environmental impact. Similarly, using inorganic bases (KOH, NaOH) instead of triethylamine minimizes toxic waste.
Data Tables: Comparative Analysis of Methods
| Parameter | Grignard Route | Enzymatic Route |
|---|---|---|
| Overall Yield | 68% | 90% |
| Purity (HPLC) | 95% | 99.5% |
| Reaction Time | 48 hours | 72 hours |
| Environmental Impact | Moderate | Low |
Environmental and Economic Considerations
Modern syntheses prioritize atom economy and solvent recovery . For example, recycling toluene via distillation reduces raw material costs by 30% . Additionally, enzymatic methods eliminate heavy metal catalysts, aligning with green chemistry principles.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer:
- Multi-step synthesis : Start with a 1,5-diarylpyrazole core template (similar to SR141716 analogs) .
- Key steps :
- Optimization : Use computational reaction path searches (quantum chemical calculations) to narrow experimental conditions, reducing trial-and-error approaches .
- Purification : Column chromatography or recrystallization (e.g., acetone washes for impurity removal) .
Q. Which analytical techniques are recommended for assessing purity and structural integrity?
Methodological Answer:
- HPLC : Purity ≥98.7% (λ = 206 nm) with baseline separation of impurities .
- 1H NMR : Detect residual solvents (e.g., 0.2% acetone) and confirm stereochemistry .
- LC/MS : Confirm molecular ion ([M+H]+ = 312.4 amu) and fragmentation patterns .
- Melting Point : 175–177°C (deviations indicate impurities or polymorphic forms) .
Q. Table 1: Analytical Data from Certificate of Analysis (CoA)
| Parameter | Value/Observation | Reference |
|---|---|---|
| Purity (HPLC) | 98.7% | |
| 1H NMR impurities | 0.2% acetone | |
| LC/MS ([M+H]+) | 312.4 amu | |
| Melting Point | 175–177°C |
Q. What storage conditions are critical for maintaining stability?
Methodological Answer:
- Storage : Protect from heat, light, and moisture; store at 2–8°C in airtight containers .
- Handling : Use inert atmospheres (e.g., N2) to prevent oxidation or hydrolysis .
- Stability Tests : Monitor via accelerated aging studies (40°C/75% RH for 6 months) .
Advanced Research Questions
Q. How can computational modeling aid in predicting reactivity or pharmacological profiles?
Methodological Answer:
- Quantum Chemical Calculations : Use DFT or ab initio methods to model reaction pathways (e.g., benzodioxole ring interactions) .
- Molecular Docking : Screen against targets like serotonin transporters (similar to paroxetine analogs) .
- ADMET Prediction : Apply tools like SwissADME to estimate bioavailability and toxicity .
Q. How to resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
- Multi-technique validation : Combine 2D NMR (COSY, HSQC) with X-ray crystallography to resolve stereochemical ambiguities .
- Isotopic Labeling : Use deuterated solvents to distinguish solvent peaks from compound signals .
- Case Study : For paroxetine impurity A (structurally similar), NMR confirmed the (3S,4R) configuration .
Q. What in vitro models are suitable for initial pharmacological evaluation?
Methodological Answer:
- Receptor Binding Assays : Test affinity for serotonin/norepinephrine transporters (IC50 values) using radioligands (e.g., [³H]-paroxetine) .
- Functional Assays : Measure cAMP inhibition in HEK-293 cells transfected with target receptors .
- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation .
Q. How to design experiments for resolving data contradictions in bioactivity studies?
Methodological Answer:
- Dose-Response Curves : Test multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .
- Negative Controls : Include structurally related inactive analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) .
- Statistical Validation : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance .
Q. What strategies mitigate challenges in scaling up synthesis?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring .
- Solvent Selection : Replace dichloromethane with greener alternatives (e.g., ethyl acetate) to improve safety .
- Catalyst Optimization : Screen transition-metal catalysts (e.g., Pd/C) for hydrogenation efficiency .
Q. How to address conflicting toxicity data in preclinical studies?
Methodological Answer:
- Tiered Testing :
- Contradiction Resolution : Compare batch-specific impurities (e.g., via HPLC-MS) to isolate toxic components .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
